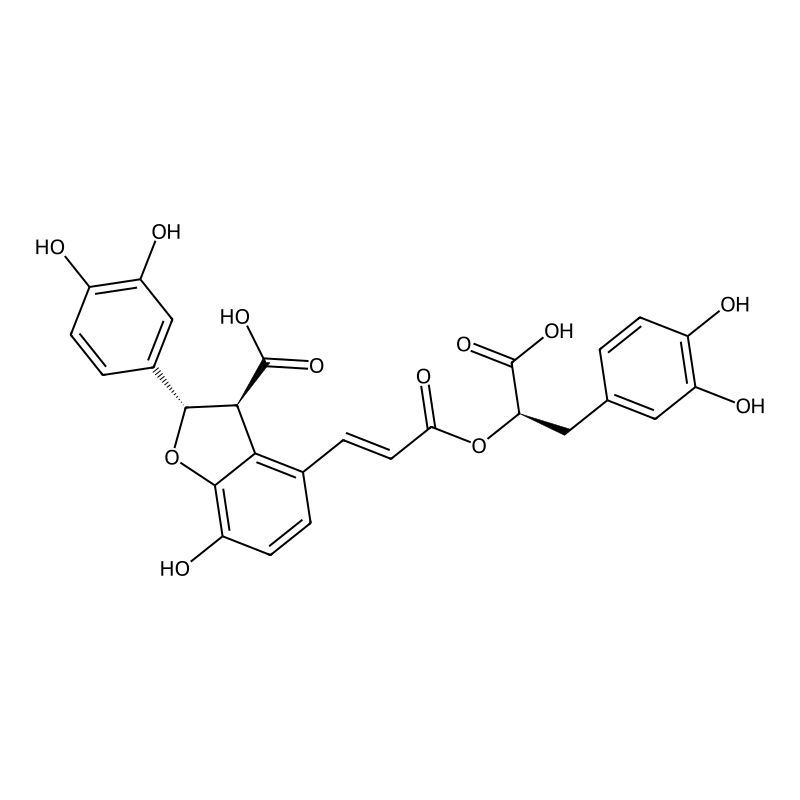

Lithospermic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Comprehensive Technical Guide: Lithospermic Acid from Salvia miltiorrhiza - Sources, Analysis, and Pharmacological Applications

Introduction to Lithospermic Acid and Its Botanical Sources

This compound (LA) and its prominent derivative This compound B (LSB) are among the most pharmacologically active compounds found in the traditional Chinese medicinal herb Salvia miltiorrhiza Bunge (commonly known as Danshen). These compounds belong to the caffeic acid oligomer class and represent the major water-soluble phenolic constituents responsible for the therapeutic effects of this important medicinal plant. Over the past decade, LSB and its metal complexes (particularly magnesium lithospermate B) have attracted significant research attention due to their diverse biological activities, including attenuation of atherosclerosis, improved blood circulation, and treatment of coronary heart disease. [1]

Salvia miltiorrhiza itself has a well-documented history in traditional Chinese medicine, with usage dating back over 2,000 years to the Han Dynasty (25-220 AD) where it was first documented in Shen Nong's Herbal Classic as a "top-grade" herb. [2] [3] The plant grows widely throughout China, with substantial cultivation in Anhui, Shanxi, Hebei, and Sichuan provinces. [4] As the primary source of this compound, Salvia miltiorrhiza roots and rhizomes contain LSB as their most abundant phenolic compound, making it a key marker for quality control of Danshen preparations. [1] Beyond S. miltiorrhiza, recent phytochemical studies have identified this compound in various other Salvia species, though with significant variation in content levels. [5]

Chemical Profile and Plant Sources

Structural Characteristics and Properties

This compound B (C36H30O16; molecular weight ≈ 718.6 g/mol) is structurally characterized as a dimer of rosmarinic acid molecules with an additional caffeic acid unit. [1] This polycyclic phenolic carboxylic acid demonstrates higher water solubility compared to the lipophilic tanshinones that are also isolated from Salvia miltiorrhiza. The compound contains multiple carboxylic acid groups that can form complexes with various metal ions including Na+, K+, and Mg2+, with research indicating that these complexes maintain similar bioactivity to the parent compound in immunological assays. [1]

The structural complexity of LSB presents both analytical and synthetic challenges. Its multiple chiral centers and ester linkages make total synthesis economically challenging, thus plant extraction remains the primary source for research and clinical applications. The presence of numerous phenolic hydroxyl groups contributes to its significant antioxidant potential and also provides sites for chemical conjugation to carrier proteins, a property exploited in immunoassay development. [1]

Distribution Across Salvia Species

Recent systematic investigations have analyzed the distribution patterns of bioactive compounds across numerous Salvia species. The content of this compound and related phenolic compounds varies significantly between species and plant parts:

Table: Distribution of Major Phenolic Acids in Selected Salvia Species

| Species | Plant Part | This compound Content | Rosmarinic Acid Content | Salvianolic Acid B Content |

|---|---|---|---|---|

| S. miltiorrhiza | Roots | Moderate | Moderate | High |

| S. miltiorrhiza | Leaves | Low | High | Moderate |

| S. bowleyana | Roots | Higher than S. miltiorrhiza | Significantly higher | Significantly higher |

| S. castanea | Roots | Variable | Variable | Variable |

| S. przewalskii | Roots | Variable | Variable | Variable |

Research indicates that phenolic acids including rosmarinic acid, caffeic acid, and danshensu are widely distributed in both roots and leaves across Salvia species, with generally higher concentrations found in leaves compared to roots. [5] However, commercial production primarily utilizes roots despite this distribution pattern due to traditional usage practices and potentially more favorable extraction profiles.

Several high-yield varieties and related species have been identified as potential alternative sources of this compound. Salvia castanea, which grows in high-altitude regions including Tibet, has been reported to contain tanshinone IIA levels up to nine times higher than conventional S. miltiorrhiza, though comprehensive quantification of its this compound content requires further investigation. [5] Similarly, Salvia bowleyana demonstrates significantly higher phenolic acid content compared to S. miltiorrhiza, potentially making it a superior source for this compound extraction. [5]

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection represents the most established method for precise quantification of this compound in plant materials and biological samples. The technique offers high sensitivity and specificity, with modern methods capable of simultaneously quantifying multiple phenolic acids and tanshinones in a single run. [6] [5]

Table: HPLC Conditions for this compound Analysis

| Parameter | Specification | Application Context |

|---|---|---|

| Column | Waters SunFire C18 reverse-phase | General phenolic acid separation [5] |

| Mobile Phase | Water (0.02% phosphoric acid) and acetonitrile gradient | Optimal resolution of phenolic acids [5] |

| Gradient Program | 5-20% B (0-10 min), 20-25% B (10-15 min), 25-30% B (15-28 min), 30-40% B (28-40 min), 40-45% B (40-45 min), 45-58% B (45-58 min), 58-60% B (58-70 min), 60-65% B (70-80 min) | Comprehensive phenolic acid and tanshinone profiling [5] |

| Flow Rate | 1 mL/min | Standard analytical conditions [5] |

| Column Temperature | 30°C | Maintained stability [5] |

| Detection | UV spectrophotometry | Standard quantification [5] |

| Sample Preparation | 70% methanol extraction, ultrasonication (53 kHz, 350 W, 60 min), centrifugation (12,000 rpm, 15 min) | Efficient extraction from plant materials [5] |

A key advantage of HPLC methodology is its ability to provide precise quantification of LSB alongside other marker compounds, with studies demonstrating strong linearity (R² > 0.99) across clinically relevant concentration ranges. [5] When combined with mass spectrometry (HPLC-MS/MS), the technique offers additional confirmation through structural characterization, though this approach requires more sophisticated instrumentation. [1]

Immunoassay Techniques

To address the need for high-throughput screening of large sample numbers, researchers have developed innovative immunoassay approaches that overcome the limitations of traditional chromatography. An indirect competitive enzyme-linked immunosorbent assay (ELISA) has been successfully developed for LSB detection, offering a rapid and cost-effective alternative to HPLC methods. [1]

The development of this immunoassay required sophisticated antibody generation strategies due to the low immunogenicity of small molecules like LSB (<1 kDa). Researchers employed an innovative approach using artificial oil bodies (AOBs) constituted with LSB-conjugated recombinant caleosin proteins to immunize hens, producing specific antibodies against LSB that showed minimal cross-reactivity with the carrier protein. [1]

The established ELISA demonstrates a functional detection range of 5-50,000 ng/mL for free LSB, with an IC50 value of approximately 120 ng/mL regardless of whether LSB is complexed with Na+, K+, or Mg2+ ions. The assay shows high specificity, with minimal cross-reactivity with simple phenolic compounds like gallic acid, though some competition is observed with rosmarinic acid (IC50 ≈ 4550 ng/mL), which shares structural similarities as a monomeric unit of LSB. [1]

Experimental workflow for LSB antibody generation and ELISA establishment

Extraction and Isolation Methods

Conventional Extraction Techniques

The extraction efficiency of this compound from Salvia miltiorrhiza is highly dependent on the selected methodology, with significant variations in yield based on technique and optimization. Hot water extraction remains the most traditional approach, typically employing 20 volumes of water at 100°C for 2 hours per extraction, repeated three times, followed by precipitation with 4 volumes of 95% ethanol. [4] This method yields approximately 1.8% crude polysaccharide fractions containing LSB, though the specific LSB content within this fraction varies. [4]

Response surface methodology (RSM) has been employed to optimize extraction parameters, revealing that a solvent-to-solid ratio of 32 mL/g, extraction time of 2.6 hours, and temperature of 89°C can increase yields to 27.32% ± 0.4% for total water-soluble compounds including LSB. [4] The extraction solvent represents another critical parameter, with aqueous ethanol solutions (20-50% ethanol) demonstrating particular efficacy for phenolic acids like LSB while simultaneously extracting minimal polysaccharide contaminants. [1]

Advanced Extraction Methodologies

Novel extraction technologies have emerged to address limitations of conventional hot water extraction, including potential thermal degradation of bioactive compounds and excessive energy consumption:

Ultrasonic-assisted extraction: Optimal conditions (180-205 W power, 54-60°C, 125 min processing) can achieve extraction yields of 5.99% ± 0.09% for specific LSB-containing fractions. The mechanical shear effects enhance mass transfer but may damage LSB structure if applied excessively. [4]

Microwave-assisted extraction: Using 1200 W microwave power, 12 min extraction time, and 38 mL/g solvent-to-solid ratio with 86% ethanol concentration, researchers achieved a 14.11% yield of target fractions. This method significantly reduces processing time and energy consumption compared to traditional methods. [4]

Enzyme-assisted extraction: Cellulase treatment (0.5% concentration, 65°C, 120 min) can yield 2.51 mg/g of specific fractions, with the mild processing conditions helping preserve structural integrity of heat-sensitive compounds. [4]

Aqueous two-phase system (ATPS) extraction: An optimized system using n-butyl alcohol (39.1% w/w) and KH₂PO₄ (22.6% w/w) demonstrated remarkable efficiency with a recovery yield of 99.8% and partition coefficient of 310.4 for LSB, enabling simultaneous extraction and partial purification. [6]

Table: Comparison of Extraction Methods for LSB-Containing Fractions

| Method | Optimal Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Hot Water | 89°C, 2.6 h, 32 mL/g ratio | 27.32% ± 0.4% | Economical, scalable | Potential thermal degradation, long extraction time |

| Ultrasonic | 205 W, 60°C, 125 min | 5.99% ± 0.09% | Reduced temperature, higher efficiency | Potential structural damage, equipment limitations |

| Microwave | 1200 W, 12 min, 38 mL/g | 14.11% | Rapid, energy efficient | Optimization complexity |

| Enzymatic | 0.5% cellulase, 65°C, 120 min | 2.51 mg/g | Mild conditions, specificity | Enzyme cost, sensitivity to parameters |

| Aqueous Two-Phase | 39.1% n-butyl alcohol, 22.6% KH₂PO₄ | 99.8% recovery | Integrated extraction/purification, high efficiency | System optimization required |

Following initial extraction, preparative HPLC represents the most effective approach for obtaining high-purity LSB, with one study demonstrating isolation of 9.94 g of 99.3% pure LSB from 0.5 kg of crude extract following ATPS pre-purification, representing a total recovery of 70.1% across both steps. [6]

Pharmacological Mechanisms and Therapeutic Applications

Cardiovascular Protective Effects

This compound B demonstrates multiple cardioprotective mechanisms that align with the traditional use of Salvia miltiorrhiza for treating cardiovascular disorders. The compound exhibits significant endothelial protective effects through preservation of vascular barrier function. Research has shown that LSB and related compounds can attenuate tumor necrosis factor-α-induced increases in endothelial permeability, thereby maintaining vascular integrity. [2] Additionally, LSB modulates hemostasis parameters by inhibiting platelet activation and aggregation through multiple pathways, including phosphoinositide 3-kinase inhibition and function as a P2Y12 antagonist and PDE inhibitor. [2]

The vasorelaxant properties of LSB contribute to its antihypertensive effects, primarily mediated through inhibition of voltage-dependent calcium channels in vascular smooth muscle cells. [2] This calcium channel blockade reduces vascular tone and improves peripheral circulation. Furthermore, LSB demonstrates antioxidant capabilities within the cardiovascular system, with studies showing it can modulate heme oxygenase-1 and arginase activities to reduce oxidative stress in endothelial cells. [2]

The compound also addresses dyslipidemia, a key factor in atherosclerosis development, by improving abnormal hemorheological parameters observed in aging models. [2] This multifaceted cardiovascular protection makes LSB a promising candidate for development of novel therapies for atherosclerosis, hypertension, and other vascular disorders.

Anti-inflammatory and Neuroprotective Activities

Recent research has elucidated potent anti-inflammatory effects of this compound, particularly through modulation of neuroinflammation pathways. In BV2 microglial cells, this compound significantly attenuates LPS-induced inflammatory responses by targeting heat shock protein 90 (HSP90) and inhibiting subsequent NF-κB signaling transduction. [7] This mechanism results in dramatically reduced LPS-stimulated microglial migration and decreased nuclear translocation of the NF-κB p65 subunit. [7]

The compound demonstrates a dose-dependent suppression of pro-inflammatory mediators, including:

- Reduced production of IL-6, IL-1β, and TNF-α cytokines

- Inhibition of NO and PGE2 production

- Decreased expression of iNOS and COX-2 enzymes [7]

These effects position this compound as a promising therapeutic agent for neurodegenerative disorders associated with microglial activation, including Alzheimer's and Parkinson's diseases. [7] The specific targeting of HSP90 represents a novel mechanism distinct from conventional anti-inflammatory drugs, potentially offering improved specificity and reduced side effects.

This compound inhibition of neuroinflammation via HSP90/NF-κB pathway

Additional Pharmacological Activities

Beyond cardiovascular and neurological applications, this compound demonstrates several other medically relevant biological activities:

Anti-osteoporotic effects: LSB contributes to the bone-protective effects of Salvia miltiorrhiza preparations, though the specific mechanisms remain under investigation. [3]

Hepatoprotective properties: As a component of Salvia miltiorrhiza extracts, LSB may contribute to protection against liver fibrosis and other hepatic disorders, potentially through antioxidant and anti-inflammatory mechanisms. [4]

Potential anticancer activity: While less studied than tanshinones in relation to antitumor effects, LSB may contribute to the overall chemopreventive properties of Salvia miltiorrhiza extracts through antioxidant and anti-angiogenesis mechanisms. [3]

The multifaceted pharmacology of LSB aligns with the traditional application of Salvia miltiorrhiza for treating complex, multi-system disorders, and supports its development as a multifaceted therapeutic agent.

Research Challenges and Future Perspectives

Bioavailability and Formulation Challenges

A significant translational challenge for this compound drug development lies in its inherently poor oral bioavailability, a limitation shared with many other active constituents of Salvia miltiorrhiza. [3] [8] This pharmacokinetic limitation stems from several factors, including limited gastrointestinal absorption, potential degradation in the digestive system, and rapid hepatic metabolism. Consequently, conventional oral administration may fail to achieve therapeutic plasma concentrations despite promising in vitro activity.

Several innovative strategies are being explored to address these bioavailability limitations:

Nanotechnology approaches: Development of nanoemulsions, polymeric nanoparticles, and lipid-based nanocarriers to enhance solubility, provide protection from degradation, and potentially enable targeted delivery. [3]

Prodrug strategies: Chemical modification of LSB to create derivatives with improved absorption characteristics while maintaining therapeutic activity.

Advanced delivery systems: Exploration of microneedle patches for transdermal delivery, injectable in situ forming gels for sustained release, and targeted conjugates for specific tissue accumulation. [9]

Recent research demonstrates the potential of such approaches, including the development of This compound-etched ZIF-8 nanoparticles for osteoarthritis treatment, which showed enhanced retention and therapeutic effects in joint tissues. [9]

Methodological Considerations in Research

Discrepancies between preclinical models and clinical applications present another significant challenge in LSB research. Most mechanistic studies employ isolated LSB at high concentrations that may not reflect physiologically achievable levels in human patients. [8] Additionally, traditional preparations of Salvia miltiorrhiza contain complex mixtures of bioactive compounds that may act synergistically, suggesting that isolated LSB may not fully replicate the therapeutic effects of whole extracts. [8]

Future research directions should prioritize:

- Advanced formulation design: Development of delivery systems that specifically address the physicochemical limitations of LSB

- Clinical pharmacokinetic studies: Comprehensive investigation of LSB absorption, distribution, metabolism, and excretion in humans

- Synergistic interaction studies: Systematic evaluation of potential cooperative effects between LSB and other Salvia miltiorrhiza constituents

- Biomarker development: Identification of validated physiological markers to confirm target engagement in clinical trials

Conclusion

This compound B represents one of the key bioactive constituents responsible for the multifaceted therapeutic effects of Salvia miltiorrhiza, with demonstrated efficacy across cardiovascular, neurological, and inflammatory conditions. The continuing elucidation of its complex mechanisms of action, particularly its effects on HSP90/NF-κB signaling in neuroinflammation and multiple pathways in cardiovascular protection, provides a robust scientific foundation for its therapeutic application.

References

- 1. Development of Indirect Competitive ELISA for ... [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive components and molecular mechanisms of ... [sciencedirect.com]

- 3. Research progress on the pharmacological properties ... [pubmed.ncbi.nlm.nih.gov]

- 4. Recent developments in Salvia miltiorrhiza polysaccharides [pmc.ncbi.nlm.nih.gov]

- 5. Content Determination and Chemical Clustering Analysis ... [mdpi.com]

- 6. Extraction and Isolation of this compound B From Salvia ... [pubmed.ncbi.nlm.nih.gov]

- 7. This compound targeting heat shock protein 90 ... [pubmed.ncbi.nlm.nih.gov]

- 8. Research progress on the pharmacological properties of ... [sciencedirect.com]

- 9. This compound etched ZIF-8 nanoparticles delays ... [sciencedirect.com]

Biological Activities & Mechanisms of Action

Lithospermic acid (LA) demonstrates a range of biological activities through interactions with specific molecular targets. The table below summarizes its key mechanisms and experimental evidence.

| Biological Activity | Molecular Target / Pathway | Experimental Model | Key Findings / Potency | Citation |

|---|---|---|---|---|

| Anti-neuroinflammatory | HSP90 / NF-κB signaling pathway | BV2 microglial cells | Reduced NO, PGE2, IL-6, IL-1β, TNF-α; inhibited iNOS/COX2 expression; dose-dependent response. | [1] [2] |

| Anti-obesity | Dual inhibitor of Pancreatic Lipase (PL) and human Carbonic Anhydrase VA (hCA VA) | In silico docking, dynamics, and experimental validation | Ki = 33.1 ± 1.6 μM for PL; Ki = 0.69 ± 0.01 μM for hCA VA. | [3] |

| Anti-proliferative / Anti-migration | ROS/ERK1/2 pathway; Cyclin D1; MMP-9 | Rat aortic vascular smooth muscle cells (VSMCs) | Inhibited FBS-induced proliferation (25-100 μmol/L) and LPS-induced migration. | [4] |

| Anti-HIV | HIV-1 integrase | In vitro assay | IC50 value of 1.4 μM. | [5] |

| Anti-osteoarthritis | Inflammatory signaling pathways; Mitochondrial rescue | In vitro study (details inferred) | Inhibited inflammatory pathways and protected mitochondria from damage. | [6] |

The following diagram illustrates the anti-neuroinflammatory mechanism of this compound (LA) in BV2 microglial cells, as revealed by the cited studies.

LA inhibits HSP90, blocking NF-κB-driven neuroinflammation. [1] [2]

Experimental Protocols for Key Assays

For researchers aiming to replicate or build upon these findings, here are summaries of the key experimental methodologies.

Anti-neuroinflammatory Activity in BV2 Microglia

This protocol is used to evaluate the anti-inflammatory effects of LA.

- Cell Culture: Mouse BV2 microglial cell line, maintained in DMEM with 10% FBS at 37°C in 5% CO₂ [2].

- Treatment:

- Viability Assay: Cell viability is assessed using a Cell Counting Kit-8 (CCK-8) after treatments [2].

- Key Readouts:

- NO Production: Measured using Griess reagent [1] [2].

- Cytokine Levels: IL-6, IL-1β, and TNF-α concentrations quantified by ELISA [1] [2].

- Protein Expression: iNOS, COX2, NF-κB p65, and HSP90 levels analyzed by western blot [1] [2].

- NF-κB Translocation: Assessed via immunofluorescence or by isolating nuclear/cytoplasmic fractions for western blot [2].

- Molecular Docking: Computational modeling performed to study LA's interaction with HSP90 [1] [2].

Anti-proliferative & Anti-migration in VSMCs

This protocol assesses LA's potential in preventing vascular diseases.

- Cell Culture: Rat thoracic aorta vascular smooth muscle cells (VSMCs) [4].

- Proliferation Assay:

- Cells stimulated with 5% Fetal Bovine Serum (FBS).

- Proliferation measured via MTT assay and DNA synthesis via BrdU incorporation [4].

- Migration Assay:

- Migration induced by LPS.

- Cell migration quantified using a transwell migration assay [4].

- Mechanistic Analysis:

- ROS Generation: Detected using fluorescent probe DCFH-DA.

- Cell Cycle: Analyzed by flow cytometry.

- Protein & mRNA Expression: Cyclin D1 and MMP-9 expression determined by western blot and RT-PCR, respectively.

- MMP-9 Activity: Assessed by gelatin zymography.

- Signaling Pathways: Phosphorylation of ERK1/2 analyzed by western blot [4].

Chemical Synthesis & Natural Sources

While the biosynthetic pathway in plants is not detailed in the search results, several efficient laboratory syntheses have been developed.

- Natural Source: LA is a plant-derived polycyclic phenolic carboxylic acid, primarily isolated from the dried root of Salvia miltiorrhiza (Danshen) [1] [7] [2].

- Chemical Synthesis: Multiple convergent, enantioselective total syntheses have been achieved. A key strategic approach involves using successive C-H activation reactions as pivotal steps [8] [5] [9].

- Core Construction: An intramolecular rhodium-catalyzed asymmetric C-H carbene insertion builds the chiral dihydrobenzofuran core [8] [9].

- Late-Stage Coupling: A palladium-catalyzed, carboxyl-directed intermolecular C-H olefination couples the core with an acrylate derivative, achieving high convergency [5] [9]. This step assembles the final carbon skeleton of LA and is notable for its use in complex natural product synthesis.

The following chart visualizes the key stages in the convergent chemical synthesis of (+)-Lithospermic Acid.

Convergent synthesis of LA using C-H activation. [8] [5] [9]

Research Implications & Future Directions

The multi-target profile of LA makes it a promising lead compound for therapeutic development.

- Neurodegenerative Diseases: Its potent inhibition of neuroinflammation by targeting HSP90/NF-κB positions LA as a candidate for further research in Alzheimer's and Parkinson's disease models [1] [2].

- Metabolic Disorders: The novel dual inhibition of PL and hCA VA presents a compelling polypharmacology strategy for obesity management, though optimizing isoform selectivity for hCA VA is a key next step [3].

- Cardiovascular & Other Diseases: Its effects on VSMCs suggest potential for treating atherosclerosis and restenosis [4], while its anti-HIV and anti-osteoarthritis activities open additional research avenues [5] [6].

References

- 1. This compound targeting heat shock protein 90 ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound targeting heat shock protein 90 ... [link.springer.com]

- 3. Discover the Power of this compound as Human ... [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitory effects of this compound on proliferation and ... [nature.com]

- 5. Enantioselective Total Synthesis of (+)-Lithospermic Acid [pmc.ncbi.nlm.nih.gov]

- 6. This compound etched ZIF-8 nanoparticles delays ... [sciencedirect.com]

- 7. Biosynthesis-based metabolomics analysis reveals ... [frontiersin.org]

- 8. sciencedirect.com/topics/chemistry/ lithospermic - acid [sciencedirect.com]

- 9. This compound via a Late-Stage Intermolecular C–H ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Pharmacokinetics and Metabolism of Lithospermic Acid

Introduction and Chemical Profile

Lithospermic acid (LA) is a biologically active polyphenolic compound primarily isolated from the dried roots and rhizomes of Salvia miltiorrhiza Bge (Labiatae), a traditional Chinese medicine commonly known as Danshen. [1] [2] LA belongs to the class of water-soluble phenolic acids and is characterized as a complex ester of caffeic acid and 3,4-dihydroxyphenyllactic acid. [2] This polycyclic phenolic carboxylic acid has attracted considerable scientific interest due to its diverse pharmacological activities, including antioxidative, antifibrotic, anti-inflammatory, and hepatoprotective effects. [1] [3] [4] More recently, research has revealed its potential as a dual inhibitor of pancreatic lipase and human carbonic anhydrase VA, suggesting promising applications in obesity management. [5] The growing therapeutic interest in LA has accelerated the need for comprehensive understanding of its pharmacokinetic behavior and metabolic fate in biological systems.

The chemical structure of this compound features multiple aromatic rings and hydroxyl groups, which contribute to its strong antioxidant properties and also influence its pharmacokinetic characteristics. [2] [3] As a caffeic acid oligomer, LA shares structural similarities with other bioactive compounds in Danshen, particularly salvianolic acid B (also known as this compound B). [2] [6] The presence of multiple phenolic groups makes LA susceptible to extensive metabolism, particularly through methylation pathways, which significantly impacts its bioavailability and tissue distribution. [1] [7] Understanding the fundamental chemistry of LA provides crucial insights into its pharmacokinetic challenges and facilitates the development of strategies to optimize its therapeutic application.

Analytical Methods for Quantification

LC/MS/MS Methodology

The analysis of this compound and its metabolites in biological matrices primarily relies on liquid chromatography-tandem mass spectrometry (LC/MS/MS) techniques. [1] [7] The specific method developed for LA quantification utilizes an isocratic elution system with a C18 column (150 × 2.0 mm, 5 μm) maintained at 25°C. The mobile phase consists of acetonitrile:10 mM ammonium acetate:formic acid (45:55:0.1, v/v/v) with a flow rate of 0.2 mL/min. [1] This chromatographic condition achieves excellent separation with short retention times of 1.16 min for LA, 1.28 min for its monomethyl metabolite (M1), and 1.50 min for its dimethyl metabolite (M2). [1] The use of electrospray ionization (ESI) in negative mode enables highly sensitive detection, with the dominant ions observed at m/z 493 for LA, m/z 507 for M1, and m/z 522 for M2. [1]

For this compound B, a related compound with similar pharmacokinetic challenges, researchers have employed LC/ion trap MS systems which provide additional advantages for metabolite identification. [8] [6] This approach leverages the MSn capability of ion trap technology to generate structural information for unknown metabolites, making it particularly valuable for comprehensive metabolism studies. [6] The extraction recovery for these methods typically ranges between 70-75% for LA and its analogs from plasma samples, with the internal standard (often silibinin or rosmarinic acid) showing recovery rates of approximately 83.7±3.6%. [1] [6] These validated LC/MS/MS methods provide the necessary sensitivity, specificity, and reproducibility for accurate pharmacokinetic and metabolism studies of this compound in various biological samples.

Sample Preparation and Validation

Protein Precipitation: Biological samples (serum, bile, tissue homogenates) are typically processed using protein precipitation techniques with organic solvents such as acetonitrile or methanol. [1] For serum samples, a simple approach involves mixing 100 μL of sample with 300 μL of acetonitrile containing the internal standard, followed by vortexing and centrifugation. [1] The supernatant is then evaporated to dryness under nitrogen stream and reconstituted in the mobile phase for injection. [1]

Solid-Phase Extraction: For more complex matrices or when higher purification is required, solid-phase extraction (SPE) methods can be employed. [6] The specific sorbents and elution conditions must be optimized based on the phenolic nature of LA and its metabolites. The extraction recovery for this compound B using SPE methods has been reported at 70-75% across concentrations ranging from 0.5 to 40 μg/mL. [6]

Method Validation: Comprehensive validation according to regulatory guidelines includes assessment of linearity, precision, accuracy, and stability. [1] [6] The calibration curves for LA typically demonstrate excellent linearity (r² > 0.99) over concentration ranges relevant to pharmacokinetic studies. [1] Stability tests should include evaluation of freeze-thaw cycles, short-term temperature stability, and post-preparative stability to ensure reliable quantification throughout the analytical process. [6]

Pharmacokinetic Parameters

Absorption and Bioavailability

This compound demonstrates challenging pharmacokinetic characteristics marked by extremely low oral bioavailability. Following intravenous administration in rats, LA shows rapid distribution, while oral administration results in limited systemic exposure. [1] [7] Quantitative analysis reveals an absolute oral bioavailability of merely 1.15% in rat models. [1] [7] [9] This low bioavailability is reflected in the area under the curve (AUC) values, with AUC₀–t measuring 301.89 mg·h/L after intravenous administration compared to only 3.46 mg·h/L after oral administration. [1] [9] The related compound this compound B shows similarly low oral bioavailability of approximately 5% at a higher dose of 50 mg/kg, suggesting dose-dependent absorption possibly due to saturable metabolism. [10]

The poor absorption characteristics of LA are attributed to multiple factors, including its hydrophilic nature which limits passive diffusion across biological membranes. [10] Studies on this compound B using Caco-2 cell monolayers demonstrated low permeability, further confirming absorption limitations. [10] Additionally, extensive pre-systemic metabolism, particularly in the liver, significantly contributes to the low oral bioavailability. [1] [10] The combination of poor membrane permeability and significant first-pass metabolism presents substantial challenges for the development of oral formulations containing this compound.

Distribution and Elimination

After intravenous administration, this compound exhibits rapid and extensive distribution to various tissues, followed by quick elimination. [3] [4] The compound demonstrates a high volume of distribution, suggesting extensive tissue penetration beyond the plasma compartment. [4] This widespread distribution is pharmacologically beneficial as it enables LA to reach its sites of action in different organs, consistent with its reported protective effects in various disease models affecting the liver, kidneys, and cardiovascular system. [4]

The elimination of this compound occurs primarily through hepatic clearance and biliary excretion. [1] [7] Following intravenous administration, the total recovery from bile reaches 75.36% of the administered dose, comprised of 0.46% as unchanged LA, 17.23% as the monomethyl metabolite (M1), and 57.67% as the dimethyl metabolite (M2). [1] [7] [9] After oral administration, the total biliary recovery is substantially lower at 4.26% (0.00% LA, 0.10% M1, and 4.16% M2), reflecting the poor absorption. [1] These findings indicate that LA undergoes efficient hepatic extraction and biliary elimination, with the majority excreted as metabolically transformed products rather than the parent compound.

Table 1: Key Pharmacokinetic Parameters of this compound in Rats

| Parameter | Intravenous Administration | Oral Administration |

|---|---|---|

| Bioavailability | - | 1.15% |

| AUC₀–t (mg·h/L) | 301.89 | 3.46 |

| Total Biliary Recovery | 75.36% | 4.26% |

| Unchanged LA in Bile | 0.46% | 0.00% |

| M1 in Bile | 17.23% | 0.10% |

| M2 in Bile | 57.67% | 4.16% |

Table 2: Pharmacokinetic Comparison of this compound and this compound B

| Parameter | This compound | This compound B |

|---|---|---|

| Oral Bioavailability | 1.15% | ~5% (at 50 mg/kg) |

| Clearance | Rapid | Dose-dependent (saturable) |

| Main Metabolic Pathway | O-methylation | O-methylation |

| Primary Excretion Route | Biliary | Biliary/Fecal |

| Urinary Excretion | Minimal | Minimal |

Metabolic Pathways

Biotransformation Mechanisms

This compound undergoes extensive biotransformation in biological systems, with O-methylation identified as the primary metabolic pathway. [1] [7] [8] This metabolic conversion is catalyzed by catechol-O-methyltransferase (COMT), an enzyme widely distributed in various tissues, particularly the liver. [8] [6] The methylation process occurs sequentially, resulting in the formation of two principal metabolites: 3'-monomethyl-lithospermic acid (M1) and 3',3''-dimethyl-lithospermic acid (M2). [1] [7] These methylated derivatives retain some biological activity while exhibiting different pharmacokinetic properties compared to the parent compound, including altered biliary excretion patterns. [1]

The metabolic conversion of LA can be demonstrated through in vitro incubation systems using rat hepatic cytosol supplemented with S-adenosyl-L-methionine (SAM) as the methyl donor. [8] [6] These systems successfully generate the same methylated metabolites observed in vivo, confirming the role of hepatic enzymes in LA metabolism. [6] For the related compound this compound B, up to four methylated metabolites have been identified (monomethyl, two dimethyl, and one trimethyl derivative), suggesting similar metabolic patterns among caffeic acid-derived phenolic compounds. [8] [6] The extensive methylation of LA significantly influences its pharmacokinetic profile and contributes to its rapid clearance from systemic circulation.

Figure 1: Primary Metabolic Pathway of this compound via O-Methylation

Biliary Excretion and Enterohepatic Circulation

This compound and its metabolites undergo efficient biliary excretion, representing the major elimination pathway. [1] [7] [9] After intravenous administration, over 75% of the dose is recovered in bile, predominantly as methylated metabolites. [1] [7] This extensive biliary secretion suggests that LA and its derivatives undergo enterohepatic circulation, a process where compounds excreted in bile are reabsorbed from the intestine and returned to the liver. [3] This recycling mechanism may prolong the pharmacological effects of LA despite its rapid clearance from plasma, potentially contributing to its observed hepatoprotective activities. [3]

The excretion patterns differ significantly between administration routes. After intravenous dosing, the majority of the administered LA is recovered in bile as metabolites, with the dimethyl derivative (M2) representing the most abundant form. [1] [7] In contrast, after oral administration, only minimal amounts of metabolites appear in bile, confirming the limited absorption from the gastrointestinal tract. [1] The excreted metabolites in bile eventually reach the feces, representing the final elimination route for LA and its derivatives. [1] [7] [9] Understanding these excretion patterns is crucial for predicting drug-drug interactions and designing appropriate dosage regimens for this compound-containing formulations.

Experimental Models and Methodologies

In Vitro Systems

In vitro models provide valuable tools for studying the metabolism and pharmacological effects of this compound under controlled conditions. For metabolism studies, rat hepatic cytosol incubation systems have been successfully employed to identify and characterize the methylated metabolites of LA. [8] [6] These systems typically consist of liver cytosol fractions supplemented with S-adenosyl-L-methionine (SAM) as a methyl donor, incubated with LA at physiological temperature and pH. [6] The metabolites formed can then be identified and quantified using LC/MS/MS techniques, providing insights into metabolic rates and pathways without the complexity of whole organisms.

For activity screening, cell-based assays have been developed to evaluate the hepatoprotective effects of LA. [3] The human liver carcinoma cell line Huh-7 has been utilized to assess protection against CCl₄-induced oxidative damage. [3] In these experiments, cells are pretreated with varying concentrations of LA before exposure to CCl₄, followed by measurement of cell viability, ROS levels, caspase-3/7 activity, and ALT release. [3] Additionally, the anti-oxidant capacity of LA can be quantified using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays, which demonstrate concentration-dependent free radical neutralization. [3] These in vitro approaches provide mechanistic insights and facilitate preliminary screening before more resource-intensive in vivo studies.

In Vivo Protocols

In vivo pharmacokinetic studies of this compound typically employ rat models, with Sprague-Dawley or Wistar strains being most commonly used. [1] [3] [6] The standard protocol involves administering LA via intravenous (typically 10 mg/kg) and oral (typically 50 mg/kg) routes to separate groups of animals. [1] [10] Blood samples are then collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) via cannulation or serial sampling from alternate sites. [1] Serum or plasma is separated by centrifugation and stored at -80°C until analysis. For biliary excretion studies, rats undergo bile duct cannulation to allow continuous collection of bile samples over specific intervals. [1]

For assessment of hepatoprotective effects, in vivo models typically involve inducing liver damage using carbon tetrachloride (CCl₄) in mice or rats. [3] In these experiments, animals are pretreated with LA (50 or 100 mg/kg body weight) for several days before CCl₄ administration. [3] Blood samples are then collected to measure serum biomarkers of liver damage, including aspartate transaminase (AST) and alanine transaminase (ALT). [3] Livers are harvested for histological examination and measurement of oxidative stress markers such as superoxide dismutase (SOD), catalase (CAT), and lipid peroxidation products. [3] These comprehensive in vivo protocols provide critical data on both the pharmacokinetic behavior and pharmacological efficacy of this compound in whole organisms.

Figure 2: Experimental Workflow for this compound Pharmacokinetic Studies

Therapeutic Implications and Research Applications

Hepatoprotective Effects

The pharmacokinetic properties of this compound, particularly its high biliary excretion and enterohepatic circulation, directly support its application as a hepatoprotective agent. [3] Research demonstrates that LA significantly attenuates CCl₄-induced oxidative damage in both in vitro and in vivo models. [3] In Huh7 cell lines, LA pretreatment concentration-dependently reduced CCl₄-induced decreases in cell viability, attenuated necrosis, and lowered intracellular ROS levels and caspase-3/7 activity. [3] These protective effects correlate with the pharmacokinetic behavior of LA, as its elimination through biliary routes ensures high local concentrations in the liver, potentially enhancing its therapeutic efficacy against hepatic disorders.

In vivo studies further confirm the hepatoprotective potential of this compound. [3] In BALB/c mice exposed to CCl₄, pretreatment with LA (50 or 100 mg/kg) for six days significantly reduced serum AST and ALT levels in a dose-dependent manner. [3] Additionally, LA treatment increased hepatic antioxidant enzymes including superoxide dismutase (SOD) and catalase (CAT), while reducing lipid peroxidation. [3] Histological examinations revealed that LA pretreatment markedly improved liver architecture, with high-dose treatment (100 mg/kg) restoring liver health to near-normal conditions. [3] These findings substantiate the potential applicability of LA as a hepatoprotective agent and highlight how its unique pharmacokinetic profile contributes to its pharmacological effects.

Emerging Therapeutic Applications

Beyond its hepatoprotective effects, this compound shows promise in various other therapeutic areas, many of which can be understood in the context of its pharmacokinetic behavior. Recent research has identified LA as a dual inhibitor of pancreatic lipase (PL) and human carbonic anhydrase VA (hCA VA), two key enzymes involved in lipid metabolism. [5] Molecular docking and dynamics simulations reveal that LA interacts with the Zn²⁺ ion in hCA VA via its benzofuran carboxylate moiety and forms stable complexes with PL through hydrogen bonding with ASP 205 and π-stacking interactions with PHE 77 and PHE 215. [5] Experimental validation confirmed inhibitory activity with Kᵢ values of 33.1 ± 1.6 μM for PL and 0.69 ± 0.01 μM for hCA VA. [5]

The multi-target mechanism of LA represents an innovative approach to obesity management, simultaneously reducing fat absorption through PL inhibition while modulating lipid metabolism via hCA VA inhibition. [5] Additionally, LA has demonstrated anti-inflammatory, antioxidant, autophagy activation, and antiapoptotic properties across various disease models. [4] Potential therapeutic applications have been investigated in thrombosis, Parkinson's disease, hepatitis B, diabetes, and psoriasis, among others. [4] Particularly promising are the cardiovascular applications, with LA included in new drug formulations for chronic angina treatment. [4] These diverse therapeutic prospects, coupled with insights into its pharmacokinetic limitations, drive ongoing research to develop formulation strategies that enhance the oral bioavailability and therapeutic potential of this compound.

Conclusion and Future Perspectives

The comprehensive pharmacokinetic evaluation of this compound reveals a compound with significant therapeutic potential hampered by challenging pharmacokinetic properties. The extremely low oral bioavailability (1.15%), extensive metabolism through O-methylation, and predominant biliary excretion characterize LA as a challenging candidate for drug development. [1] [7] [9] However, its diverse pharmacological activities, including hepatoprotective, antioxidant, and emerging dual-enzyme inhibitory effects against obesity targets, justify continued investigation. [5] [3] [4] The rapid distribution to tissues and enterohepatic circulation may partially compensate for the low systemic exposure after oral administration, particularly for liver-targeted effects.

References

- 1. Pharmacokinetics and metabolism of this compound by ... [sciencedirect.com]

- 2. This compound - an overview [sciencedirect.com]

- 3. Anti-oxidative and hepatoprotective effects of lithospermic ... [spandidos-publications.com]

- 4. Pharmacological activity, phytochemistry, and organ ... [pubmed.ncbi.nlm.nih.gov]

- 5. Discover the Power of this compound as Human ... [pmc.ncbi.nlm.nih.gov]

- 6. High performance liquid chromatography–mass ... [sciencedirect.com]

- 7. Pharmacokinetics and metabolism of this compound by ... [pubmed.ncbi.nlm.nih.gov]

- 8. High performance liquid chromatography-mass ... [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and metabolism of this compound by LC/MS ... [ovid.com]

- 10. Pharmacokinetics of this compound B isolated from ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Technical Guide to Lithospermic Acid: Chemistry, Pharmacology, and Therapeutic Potential

Introduction and Chemical Structure

Lithospermic acid (LA), a water-soluble phenolic acid compound with the molecular formula C27H22O12 and a molecular weight of 538.5 g/mol, is primarily extracted from the dried roots and rhizomes of Salvia miltiorrhiza Bge (Danshen) from the Labiatae family [1]. This natural product has garnered significant research interest due to its diverse biological activities and potential therapeutic applications in various disease conditions, including cardiovascular disorders, diabetic complications, and neurodegenerative diseases [1]. As a complex phenolic acid, LA is categorized chemically as a 2-arylbenzofuran flavonoid, characterized by its multiple aromatic rings and oxygen-containing functional groups that contribute to both its biological activity and challenging physicochemical properties [2].

The compound's structure features several catechol moieties (3,4-dihydroxyphenyl groups) and carboxylic acid groups, which confer not only its water solubility but also significant antioxidant potential through free radical scavenging capabilities [3]. From a biosynthetic perspective, LA is considered a derivative of rosmarinic acid, formed through the esterification of rosmarinic acid with caffeic acid [3]. The compound is part of a broader class of caffeic acid oligomers found in various medicinal plants, particularly within the Boraginaceae family and Nepetoideae subfamily of Lamiaceae [3]. The structural complexity of LA presents challenges for its total synthesis, though successful approaches have been developed, including an intramolecular asymmetric insertion strategy at the benzylic C-H bond of diazo esters, achieving the total synthesis in 12 steps with 31% yield [4].

Pharmacological Activities and Mechanisms of Action

Anti-inflammatory and Antioxidant Properties

This compound demonstrates potent anti-inflammatory activity through multiple interconnected mechanisms, with significant implications for treating neuroinflammatory and other inflammatory conditions. In LPS-stimulated BV2 microglial cells, LA effectively inhibits nuclear translocation of the NF-κB p65 subunit, subsequently reducing the expression of pro-inflammatory mediators including iNOS, COX-2, IL-6, IL-1β, and TNF-α in a dose-dependent manner [5]. This anti-inflammatory effect is mechanistically linked to LA's ability to target and inhibit heat shock protein 90 (HSP90), a molecular chaperone that regulates the NF-κB signaling pathway [5]. The suppression of HSP90 activity by LA disrupts the inflammatory cascade at its fundamental regulatory level, providing a rational basis for its therapeutic effects.

The antioxidant capabilities of LA complement its anti-inflammatory properties, forming a comprehensive approach to cellular protection. LA demonstrates significant efficacy in scavenging superoxide radicals stimulated by various agents including phorbol-12-myristate-13-acetate and N-formyl-methionyl-leucyl-phenylalanine in vitro [6]. This direct free radical neutralizing capacity helps mitigate oxidative stress, which often coexists and synergistically amplifies inflammatory processes in pathological conditions. The catechol groups within LA's chemical structure are primarily responsible for its electron-donating antioxidant activity, allowing it to effectively quench reactive oxygen species and break chain oxidation reactions in biological systems [2].

Organ Protection and Specific Therapeutic Mechanisms

Table 1: Organ-Protective Effects of this compound and Underlying Mechanisms

| Target Organ | Protective Effects | Mechanistic Pathways | Experimental Models |

|---|---|---|---|

| Kidney | Attenuates diabetic kidney fibrosis, reduces extracellular matrix deposition | Piezo1/TGF-β1/Smad signaling inhibition; Suppression of EMT [7] | STZ-induced T1DM mouse model; High glucose-treated renal tubular cells |

| Liver | Ameliorates liver fibrosis | Inhibition of macrophage Piezo1 [7] | In vivo liver fibrosis models |

| Brain | Neuroprotection, attenuation of neuroinflammation | HSP90/NF-κB pathway inhibition; Reduced microglial activation [5] | LPS-stimulated BV2 microglial cells |

| Skin | Improvement of psoriasis-like dermatitis, restoration of skin barrier function | Inhibition of Th17/IL-23 axis cytokines (IL-17A, IL-17F, IL-22) [6] | IMQ-induced psoriasis-like mouse model |

The renoprotective effects of LA warrant particular emphasis given the comprehensive research supporting its potential in managing diabetic kidney disease. In experimental models of Type 1 Diabetes Mellitus (T1DM), LA significantly ameliorates renal fibrosis by targeting the Piezo1/TGF-β1/Smad signaling axis [7]. LA treatment effectively reduces Piezo1 expression and activation in renal proximal tubules, subsequently decreasing TGF-β1 signaling-mediated epithelial-mesenchymal transition (EMT) and fibrosis progression [7]. This mechanosensitive pathway inhibition represents a novel therapeutic approach for addressing the structural alterations in diabetic nephropathy. Additionally, LA has demonstrated inhibitory effects on cytokine-induced mesangial cell proliferation, suggesting potential benefits in mesangioproliferative glomerulonephritis [3].

In the context of dermatological applications, LA exhibits remarkable efficacy in psoriasis management through immunomodulatory mechanisms. When formulated in a microemulsion delivery system to enhance skin penetration, LA significantly improves psoriasis-like dermatitis in imiquimod-induced mouse models by suppressing the Th17/IL-23 cytokine axis [6]. Treatment with LA reduces the expression of key cytokines including IL-17A, IL-17F, IL-22, IL-23, and IL-6 in affected skin tissue, while also restoring skin barrier function as evidenced by normalized transepidermal water loss, improved skin hydration, and reduced erythema [6]. These multifaceted effects position LA as a promising natural product for managing immune-mediated skin disorders.

Additional Pharmacological Activities

Beyond the major therapeutic areas discussed above, this compound demonstrates several other significant pharmacological activities. LA has shown antiviral properties, particularly against Human Immunodeficiency Virus (HIV), where it exhibits potent inhibitory activity in H9 cells [3]. The compound also demonstrates autophagy activation capabilities, as evidenced by its dose-dependent upregulation of autophagy-related proteins LC3B and p62 in psoriasis models, suggesting a role in cellular clearance mechanisms [6]. Additionally, LA possesses anti-apoptotic properties that contribute to its organ-protective effects, particularly in neuronal and renal contexts [1]. The cardiovascular benefits of LA are especially noteworthy, with research indicating promising prospects for clinical heart disease treatment and inclusion in new drug formulations for chronic angina, potentially offering superior efficacy compared to current cardiovascular drugs [1].

Pharmacokinetics and Experimental Protocols

Pharmacokinetic Profile and Analytical Methods

The pharmacokinetic behavior of this compound is characterized by rapid distribution and elimination following intravenous administration. Studies indicate that LA undergoes rapid and extensive distribution across various tissues after intravenous dosing, followed by quick elimination and excretion patterns [1]. However, the compound faces significant challenges in oral bioavailability, primarily due to poor absorption and substantial metabolism, as demonstrated in Caco-2 cell monolayer systems and rat models [4]. The low permeability observed in these intestinal models highlights the need for innovative formulation strategies to enhance systemic availability when non-parenteral administration routes are desired.

This compound undergoes pH-dependent hydrolytic degradation into smaller phenolic compounds including protocatechuic aldehyde, danshensu, and various isomers [4]. This degradation profile necessitates careful consideration in formulation development and storage conditions. Quantitative analysis of LA and its metabolites is typically performed using reverse-phase high-performance liquid chromatography (HPLC) methods, which provide the sensitivity and specificity required for pharmacokinetic studies [4]. When developing analytical methods for LA, researchers must account for its structural instability and potential degradation products to ensure accurate quantification.

Detailed Experimental Protocols

3.2.1 Protocol for Anti-inflammatory Activity Assessment in BV2 Microglial Cells

The evaluation of LA's effects on neuroinflammation employs a standardized cell-based assay system. BV2 mouse microglial cells are maintained in DMEM medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 humidified environment, with subculturing every 2-3 days [5]. For experimental procedures, cells in the log phase are seeded in appropriate multi-well plates and allowed to adhere overnight. To assess the anti-inflammatory activity, cells are pre-treated with varying concentrations of LA (typically ranging from 1-100 μM) for 1 hour, followed by incubation with LPS (100 ng/mL) for 24 hours to induce inflammatory activation [5].

Following treatments, multiple analytical approaches are employed:

- qPCR and immunoblot assays to determine expression levels of iNOS, COX2, NF-κB p65, and HSP90

- Immunofluorescence staining to visualize NF-κB p65 nuclear translocation

- ELISA to quantify production of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) and PGE2

- Griess reagent system to measure nitric oxide (NO) production

- Cell viability assessment using CCK-8 assay to ensure anti-inflammatory effects are not due to cytotoxicity [5]

For the critical step of nuclear and cytoplasmic protein fractionation, cells are harvested and processed using specialized extraction kits. Cell pellets are resuspended in extraction buffer A, incubated on ice for 10 minutes, followed by addition of extraction buffer B and vortexing. After centrifugation at 12,000 × g for 5 minutes, cytosolic fraction supernatants are collected, and the pellets are resuspended in buffer C for nuclear extract preparation [5]. Protein concentrations are determined using BCA assay prior to western blot analysis.

3.2.2 Protocol for Diabetic Kidney Fibrosis Evaluation

The renoprotective effects of LA are typically investigated in streptozotocin (STZ)-induced Type 1 diabetic mouse models. Male C57BL/6 mice (6 weeks old, 20-25 g) receive intraperitoneal STZ injections (dissolved in 0.1 M sodium citrate buffer) to induce diabetes [7]. After 8 weeks of confirmed diabetes establishment, LA is administered for an additional 8 weeks to evaluate its effects on established renal pathology. Blood glucose and body weight are monitored throughout the study period to confirm diabetic status and assess general health [7].

Kidney tissues are processed for:

- Histopathological examination using Masson's trichrome and Sirius red staining to evaluate collagen deposition and fibrosis

- Immunofluorescence staining for Piezo1 expression in renal proximal tubules

- Western blot analysis of TGF-β1, Smad2/3, phospho-Smad2/3, and EMT markers (E-cadherin, N-cadherin, α-SMA)

- Measurement of calcium influx in renal tubular cells using fluorescent indicators to assess Piezo1 channel activity [7]

Table 2: Experimental Conditions for Key Pharmacological Assessments of this compound

| Assessment Type | Cell Line/Animal Model | Treatment Conditions | Key Readout Parameters |

|---|---|---|---|

| Anti-inflammatory Activity | BV2 microglial cells | Pre-treatment with LA (1-100 μM) for 1 h, then LPS (100 ng/mL) for 24 h | NO production; iNOS, COX2 expression; IL-6, IL-1β, TNF-α levels; NF-κB nuclear translocation |

| Renal Fibrosis Assessment | STZ-induced T1DM mice | LA administration for 8 weeks after diabetes establishment | Piezo1 expression; TGF-β1/Smad signaling; EMT markers; collagen deposition |

| Psoriasis Model | IMQ-induced psoriasis-like mice | 0.1% LA in microemulsion topically for 6 days | Clinical severity score; TEWL; skin hydration; cytokine expression (IL-17A, IL-17F, IL-22) |

| Cell Viability | BV2 cells | LA (0-100 μM) for 24 h | CCK-8 assay absorbance at 450 nm |

Signaling Pathways and Molecular Mechanisms

NF-κB Signaling Pathway in Neuroinflammation

The following diagram illustrates the molecular mechanism by which this compound exerts its anti-inflammatory effects in microglial cells:

LA primarily targets the NF-κB signaling pathway to exert its anti-neuroinflammatory effects. In microglial cells, LA directly inhibits HSP90 activity and expression, which subsequently prevents the nuclear translocation of the NF-κB p65 subunit [5]. This inhibition disrupts the downstream transcription of pro-inflammatory genes, including those encoding iNOS, COX-2, and multiple cytokines (IL-6, IL-1β, TNF-α) [5]. The diagram above illustrates this cascade, highlighting LA's pivotal intervention point at HSP90 activation.

Piezo1/TGF-β1/Smad Pathway in Renal Fibrosis

The mechanistically distinct pathway through which LA ameliorates diabetic kidney fibrosis involves the Piezo1/TGF-β1/Smad signaling axis, visualized below:

In diabetic kidney disease, chronic hyperglycemia increases extracellular matrix (ECM) stiffness, which activates the mechanosensitive Piezo1 channels on renal tubular cells [7]. This activation triggers calcium influx, subsequently stimulating TGF-β1 expression and Smad2/3 phosphorylation, ultimately leading to epithelial-mesenchymal transition (EMT) and renal fibrosis [7]. LA intervenes at multiple points in this pathway, primarily by inhibiting Piezo1 expression and activation, thereby reducing downstream TGF-β1 signaling and EMT progression [7].

Therapeutic Applications and Conclusion

Disease-Specific Therapeutic Applications

Table 3: Therapeutic Potential of this compound in Various Disease Contexts

| Disease Area | Evidence Level | Proposed Mechanism of Action | Potential Clinical Application |

|---|---|---|---|

| Diabetic Kidney Disease | Preclinical (animal models) | Piezo1/TGF-β1/Smad pathway inhibition; Anti-fibrotic effects [7] | Adjunctive therapy for diabetic nephropathy; Renal fibrosis mitigation |

| Neurodegenerative Disorders | In vitro studies | HSP90/NF-κB pathway inhibition; Microglial activation suppression [5] | Neuroinflammatory component of Alzheimer's/Parkinson's disease |

| Psoriasis | Preclinical (animal models) | Th17/IL-23 axis suppression; Skin barrier restoration [6] | Topical formulation for plaque psoriasis |

| Cardiovascular Diseases | Clinical evidence mentioned | Multiple mechanisms including antioxidant and anti-inflammatory [1] | Chronic angina management (included in new drug formulations) |

| Thrombosis | Not specified | Anticoagulant mechanisms [1] | Prevention and treatment of thrombotic events |

| Viral Infections (HIV) | In vitro studies | HIV replication inhibition [3] | Complementary antiviral therapy |

Conclusion and Future Perspectives

This compound represents a promising multifaceted therapeutic agent with demonstrated efficacy across a remarkable range of disease models, particularly in conditions involving inflammation, fibrosis, and oxidative stress. The compound's ability to simultaneously target multiple pathogenic pathways – including NF-κB-mediated inflammation, Piezo1-dependent mechanotransduction, and TGF-β1-driven fibrosis – positions it as a valuable candidate for multi-target therapeutic strategies [5] [7]. However, challenges remain in optimizing its pharmaceutical development, particularly addressing its poor oral bioavailability through advanced formulation strategies such as microemulsion systems for topical applications [6] or nanoparticle-based delivery for systemic administration [8].

References

- 1. Pharmacological activity, phytochemistry, and organ ... [pubmed.ncbi.nlm.nih.gov]

- 2. Showing Compound Lithospermic (FDB006174) - FooDB acid [foodb.ca]

- 3. This compound - an overview [sciencedirect.com]

- 4. sciencedirect.com/topics/ chemistry / lithospermic - acid [sciencedirect.com]

- 5. This compound targeting heat shock protein 90 attenuates ... [pmc.ncbi.nlm.nih.gov]

- 6. Lithosepermic Acid Restored the Skin Barrier Functions in ... [pmc.ncbi.nlm.nih.gov]

- 7. This compound improves diabetic kidney fibrosis by ... [sciencedirect.com]

- 8. This compound etched ZIF-8 nanoparticles delays ... [sciencedirect.com]

lithospermic acid natural occurrence Boraginaceae

Boraginaceae Genera Containing Lithospermic Acid

| Genus / Species | Type of this compound | Research Context / Notes |

|---|---|---|

| Rindera graeca [1] | This compound B (LAB) | In vitro shoot/root cultures; LAB found as a major metabolite (up to 49.3 mg/g DW) [1]. |

| Lithospermum erythrorhizon [2] | This compound & derivatives (methyl esters) | Isolated from plant material; studied for effect on skin cells (HaCaT) [2]. |

| Onosma paniculata [1] | Associated compounds | This compound B identified in related research on Boraginaceae phytochemistry [1]. |

| Cynoglossum columnae [1] | Associated compounds | This compound B identified in related research on Boraginaceae phytochemistry [1]. |

Detailed Experimental Methodologies

For researchers aiming to study or produce lithospermic acids from Boraginaceae, the following established protocols provide a foundation.

1. In Vitro Culture for Phenolic Acid Production (from Rindera graeca) [1] This methodology offers a sustainable and controlled system for producing compounds like this compound B.

- Objective: To establish in vitro cultures as a sustainable source of phenolic acids, including rosmarinic acid (RA) and this compound B (LAB).

- Key Steps:

- Culture Initiation: Seeds are surface-sterilized and germinated on a sterile, solid DCR medium.

- Shoot Multiplication: Excised shoots are cultivated on a DCR medium supplemented with 0.5 mg/L of the cytokinin 6-benzylaminopurine (BAP) to induce multiple shoots.

- Root Culture: Roots are cultivated in a liquid DCR medium, free of plant growth regulators.

- Scale-Up: Established shoots or roots can be transferred to a sprinkle bioreactor for larger-scale biomass production.

- Extraction & Quantification: Dried and powdered plant material is extracted with methanol. The extracts are then analyzed using HPLC–PDA–ESI–HRMS for precise identification and quantification of RA and LAB.

2. In Silico and In Vitro Analysis for Enzyme Inhibition [3] This protocol is used to investigate the potential of this compound as a therapeutic agent for conditions like obesity.

- Objective: To evaluate this compound as a dual inhibitor of pancreatic lipase (PL) and human carbonic anhydrase VA (hCA VA).

- Key Steps:

- Molecular Docking: The 3D structure of this compound is docked into the active sites of the target enzymes (PL and hCA VA) using software to predict binding interactions and affinity.

- Molecular Dynamics Simulations: The stability of the docked complexes is assessed through simulations that model the physical movements of atoms and molecules over time.

- Experimental Validation:

- Enzyme Inhibition Assays: The inhibitory activity of purified this compound is tested against PL and hCA VA in vitro.

- Kinetic Analysis: The inhibition constant (Ki) is determined, for example, 0.69 ± 0.01 μM for hCA VA and 33.1 ± 1.6 μM for PL [3].

Biosynthesis Pathway of this compound

The following diagram outlines the core biosynthetic relationship between the precursor compounds and this compound, which is consistent across Boraginaceae and Lamiaceae families.

> this compound is a conjugate of rosmarinic acid and caffeic acid, while this compound B is a dimer of rosmarinic acid [4] [1].

Pharmacological Mechanisms of Action

Recent studies have elucidated specific molecular mechanisms underlying the bioactivity of this compound.

1. Alleviating Myocardial Ischemia/Reperfusion Injury [5] A 2025 study proposed a detailed pathway for how this compound protects heart tissue from injury caused by restored blood flow after ischemia.

> this compound targets the Piezo1 channel, inhibiting a downstream signaling cascade that leads to excessive mitophagy, thereby protecting the heart from ischemia/reperfusion injury [5].

2. Dual Enzyme Inhibition for Obesity Management [3] this compound exhibits a dual inhibitory action against key enzymes in lipid metabolism:

- Pancreatic Lipase (PL): this compound interacts with key amino acids (ASP 205, PHE 77, PHE 215) in the enzyme's active site [3].

- Human Carbonic Anhydrase VA (hCA VA): The benzofuran carboxylate moiety of this compound interacts with the zinc ion in the enzyme's active site [3].

This dual action presents a promising multi-target strategy for managing obesity.

References

- 1. Rindera graeca (A. DC.) Boiss. & Heldr. (Boraginaceae) In ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound derivatives from Lithospermum ... [sciencedirect.com]

- 3. Discover the Power of this compound as Human ... [pubmed.ncbi.nlm.nih.gov]

- 4. An Overview on Naturally Occurring Phytoconstituent [benthamscience.com]

- 5. This compound alleviates myocardial ischemia/ ... [pubmed.ncbi.nlm.nih.gov]

Overview of Lithospermic Acid Synthetic Strategies

| Key Strategy | Key Steps & Catalytic Methods | Total Steps (to (+)-LA) | Overall Yield | Key Feature / Innovation |

|---|

| Organocatalytic & C-H Olefination [1] | 1. Quinidine-derived organocatalyst (Oxa-Michael) 2. PIFA-mediated rearrangement 3. Intermolecular C-H olefination (Pd/Ac-Ile-OH) | 9 steps | Information missing | Convergent route; amenable to analog synthesis | | Dual C-H Functionalization [2] | 1. Rh-carbene C-H insertion (Davies' catalyst) 2. Late-stage intermolecular C-H olefination (Pd/Ac-Ile-OH) | 12 steps | 11% (from eugenol) | High convergency; two key C-H activation steps | | Fe-Catalyzed CDC & C-H Olefination [3] | 1. Fe-catalyzed Cross-Dehydrogenative-Coupling (CDC) 2. Pd-catalyzed ester-directed C-H olefination | Information missing | Information missing | Concise route; use of economical Fe-catalyst |

The workflow below illustrates how these strategies are implemented in a multi-step process to construct the complex lithospermic acid molecule.

Synthesis involves constructing dihydrobenzofuran and acrylate fragments, then coupling them

Detailed Experimental Protocols

Here are the specific methodologies for key steps in the synthesis.

Organocatalytic Intramolecular Oxa-Michael Addition [1]

- Reaction Setup: Alkylidene β-keto ester 7 is subjected to the reaction with chiral quinidine-derived catalyst 10 (5 mol %) at 23 °C for 48 hours.

- Work-up & Cyclization: The resulting product is treated with 2 equivalents of p-TsOH and heated at 80 °C for 2 hours to provide chromanone 6 in 97% yield and 91% ee (can be improved to >99% ee by recrystallization).

Hypervalent Iodine-Mediated Rearrangement [1]

- Reaction Conditions: Chromanone 6 is reacted with phenyliodine bis(trifluoroacetate) (PIFA) in the presence of anhydrous formic acid and concentrated H₂SO₄ in trimethylorthoformate.

- Product Formation: This provides the ring-contracted dihydrobenzofuran 11 as a single product in 61% yield, with full retention of optical purity (99% ee). The electron-withdrawing bromine substituents are crucial for the success of this rearrangement.

Intermolecular C-H Olefination Coupling [1] [2]

- Catalytic System: Dihydrobenzofuran carboxylic acid 4 and acrylate 3 are coupled using Pd(OAc)₂ (5 mol %) and the ligand Ac-Ile-OH (10 mol %).

- Reaction Conditions: The reaction is performed with 2 equivalents of KHCO₃ as a base in tert-amyl alcohol at 85 °C under 1 atmosphere of O₂ for 2 hours.

- Yield: This late-stage coupling provides the desired product in excellent yield (up to 93%).

Rh-Catalyzed Asymmetric C-H Insertion [2]

- Cyclization Precursor: Diazo compound 6 is prepared from a phenylacetic acid derivative equipped with a Fukuyama-style chiral auxiliary.

- Key Cyclization: Treatment of 6 with 0.5 mol % of Davies' catalyst Rh₂(S-DOSP)₄ at room temperature provides the trans-dihydrobenzofuran core 10 in 85% yield and with good diastereoselectivity (8:1 d.r.).

Key Considerations for Researchers

- Anti-HIV Activity as a Driving Force: The potent inhibition of HIV-1 integrase (IC₅₀ = 1.4 µM) is a major motivation for developing these synthetic routes, enabling the production of analogs for drug optimization [1] [3].

- Convergence for Analog Synthesis: The strategy of using a late-stage C-H olefination to couple two complex fragments is particularly valuable. This approach allows for the independent modification of the dihydrobenzofuran core and the acrylate sidechain to create a library of structural analogs for structure-activity relationship (SAR) studies [1] [2].

- Handling and Stability: The final deprotection of methylated precursors (e.g., heptamethyl lithospermate) to yield this compound is typically achieved using reagents like trimethyltin hydroxide [1] or TMSI-quinoline [2], with reported yields around 31-34% for this final step.

References

lithospermic acid traditional Chinese medicine use

Pharmacological Activities of Lithospermic Acid

| Therapeutic Area | Disease/Model Studied | Key Findings / Effects | Proposed Molecular Mechanisms |

|---|---|---|---|

| Cardiovascular Protection | Myocardial Ischemia/Reperfusion (I/R) Injury [1] [2] [3] | Reduces infarct size, improves cardiac function, decreases markers of injury (cTnT, CK-MB), attenuates oxidative stress and cardiomyocyte death. | Activates the AMPKα/Nrf2/HO-1 pathway [3]. Inhibits excessive mitophagy via the Piezo1-PPP3/calcineurin-TFEB pathway [1] [2]. |

| Anti-inflammatory & Immunomodulation | Sepsis-Associated Acute Kidney Injury (SA-AKI) [4] | Increases survival, attenuates kidney injury and renal inflammation. | Suppresses M1 macrophage polarization via activating the AMPKα1/mTOR/NF-κB pathway [4]. |

| LPS-Induced Neuroinflammation (BV2 Microglial Cells) [5] [6] | Inhibits production of NO, PGE2, and pro-inflammatory cytokines (IL-6, IL-1β, TNF-α); reduces microglial migration. | Targets HSP90, inhibiting the NF-κB signaling pathway [5] [6]. | |

| Metabolic Disease | Obesity (In silico and in vitro study) [7] | Identified as a dual inhibitor of key enzymes in lipid metabolism. | Inhibits Pancreatic Lipase (PL) and Human Carbonic Anhydrase VA (hCA VA) [7]. |

| Organ Protection | Liver Fibrosis [1] | Improves liver fibrosis. | Alleviates oxidative stress and inflammation (mechanism noted as Piezo1-mediated, per reference within [1]). |

The following diagram illustrates the two primary signaling pathways through which this compound protects against myocardial ischemia/reperfusion injury, as revealed by recent studies:

Detailed Experimental Protocols

For researchers looking to replicate these findings, here are the key experimental details from the studies:

In Vivo Myocardial I/R Injury Model [1] [3]

- Animals: C57BL/6 mice.

- LA Administration: 50 mg/kg via oral gavage for 6 consecutive days before surgery.

- Model Surgery: Left Anterior Descending (LAD) coronary artery ligation for 45 minutes, followed by 24 hours of reperfusion.

- Key Assessments: Infarct size measurement (Evans Blue/TTC staining), cardiac function (echocardiography), oxidative stress markers (DHE staining), and apoptosis (TUNEL assay).

In Vitro Hypoxia/Reoxygenation (H/R) Model [3]

- Cells: H9c2 cardiomyocytes.

- Model: Hypoxia for 24 hours followed by 6 hours of reoxygenation.

- LA Treatment: 100 μM administered during the process.

In Vitro Neuroinflammation Model [5] [6]

- Cells: BV2 mouse microglial cells.

- Inflammation Induction: Lipopolysaccharide (LPS) stimulation.

- LA Treatment: Pre-treatment with LA (e.g., 25, 50, 100 μM) for 1 hour before LPS.

- Key Assessments: Pro-inflammatory cytokine levels (ELISA), NO production (Griess reagent), protein expression (Western blot), and nuclear translocation (immunofluorescence).

Enzyme Inhibition Assays [7]

- Targets: Pancreatic Lipase (PL) and Human Carbonic Anhydrase VA (hCA VA).

- Key Findings: LA showed inhibitory activity with K𝑖 values of 33.1 ± 1.6 μM for PL and 0.69 ± 0.01 μM for hCA VA.

Research Gaps and Future Directions

While the evidence is promising, several areas require further investigation to advance this compound towards clinical drug development:

- Comprehensive Pharmacokinetics: A thorough assessment of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties is needed [8].

- Biological Target Specificity: Its binding affinity and specificity for targets like Piezo1 and HSP90, identified via molecular docking, need further experimental validation [1] [5].

- Therapeutic Efficacy in Chronic Models: Most studies are in acute disease models. Its long-term efficacy and safety in chronic conditions remain to be established.

- Formulation Development: As a water-soluble phenolic acid [8], developing advanced delivery systems could improve its stability and bioavailability.

References

- 1. This compound alleviates myocardial ischemia/ ... [sciencedirect.com]

- 2. This compound alleviates myocardial ischemia/ ... [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of Nrf2 by this compound Ameliorates ... [frontiersin.org]

- 4. This compound regulates macrophage polarization via ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound targeting heat shock protein 90 ... [pubmed.ncbi.nlm.nih.gov]

- 6. This compound targeting heat shock protein 90 ... [link.springer.com]

- 7. Discover the Power of this compound as Human ... [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological activity, phytochemistry, and organ ... [pubmed.ncbi.nlm.nih.gov]

lithospermic acid root distribution Lithospermum officinale

Botanical & Phytochemical Profile

Lithospermum officinale, commonly known as common gromwell or European stoneseed, is a perennial herb in the Boraginaceae family, native to Eurasia and introduced to parts of North America [1] [2] [3]. It is an erect, downy plant growing up to 60–90 cm tall, with lanceolate leaves and small, greenish-white funnel-shaped flowers [1] [4].

The plant is a valuable source of diverse bioactive compounds. The table below summarizes the primary and secondary metabolites identified, which are crucial for its pharmacological effects [4] [5]:

| Metabolite Class | Specific Compounds / Notes |

|---|---|

| Phenolic Acids | Lithospermic acid, rosmarinic acid, chlorogenic acid [6] [4]. |

| Naphthoquinones | Alkannin/shikonin (A/S) and their derivatives (A/Sd); enantiomeric red pigments [6]. |

| Flavonoids | Not specified in detail, but listed as a key class of metabolites [4] [5]. |

| Alkaloids | Pyrrolizidine alkaloids (mentioned in relation to metabolomic profiling) [6]. |

| Other | Glucosides, lipids [4] [5]. |

Biosynthesis & Metabolic Modulation

A key area of research involves understanding and enhancing the production of these valuable metabolites, particularly the naphthoquinones (A/Sd) and related phenolics like this compound.

Key Enzymes and Pathways The biosynthesis of A/S and this compound occurs via the shikimate pathway [6]. A geranylhydroquinone 3''-hydrolase is a key enzyme in the shikonin production pathway [6]. Furthermore, multi-omics analysis has identified 15 candidate genes involved in shikonin biosynthesis in L. officinale [6]. The gene PGT encodes for a key enzyme in A/S biosynthesis [6].

Elicitation to Enhance Metabolite Production Research indicates that the plant's specialized metabolome, including A/Sd, can be effectively modulated by biotic elicitors, such as root-associated bacteria [6]. The following diagram illustrates the experimental workflow and key findings from a study investigating this bacterial modulation.

Experimental workflow for bacterial modulation of L. officinale metabolome.